Cas no 1021262-53-2 (4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide)

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a structurally complex heterocyclic compound featuring a pyrimidine core linked to a piperazine-carboxamide moiety. Its design incorporates methoxy substituents at the 2,6-positions of the pyrimidine ring and a para-methoxy phenyl group, enhancing electronic and steric properties. This compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors or receptor modulators. The presence of multiple hydrogen bond acceptors and donors suggests utility in targeted molecular interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and biochemical research. High purity grades are available for precise experimental applications.
4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide structure
1021262-53-2 structure
Product Name:4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
CAS No:1021262-53-2
MF:C18H23N5O4
MW:373.406323671341
CID:6113290
PubChem ID:42154528
Update Time:2025-05-20

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
    • F5241-0048
    • VU0638504-1
    • AKOS024502284
    • 1021262-53-2
    • Inchi: 1S/C18H23N5O4/c1-25-14-6-4-13(5-7-14)19-18(24)23-10-8-22(9-11-23)15-12-16(26-2)21-17(20-15)27-3/h4-7,12H,8-11H2,1-3H3,(H,19,24)
    • InChI Key: HXCXNXLBSKZZTM-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=C(OC)C=C2)=O)CCN(C2C=C(OC)N=C(OC)N=2)CC1

Computed Properties

  • Exact Mass: 373.17500423g/mol
  • Monoisotopic Mass: 373.17500423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 89Ų

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide Pricemore >>

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4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide Related Literature

Additional information on 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Introduction to 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1021262-53-2)

4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1021262-53-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of piperazine derivatives and is characterized by its unique structural features, which include a pyrimidine ring substituted with methoxy groups and a piperazine moiety linked to an N-(4-methoxyphenyl) group. The combination of these functional groups endows the compound with a range of biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide has been extensively studied to understand its pharmacological properties. The methoxy groups on the pyrimidine ring contribute to the compound's lipophilicity and stability, while the piperazine moiety enhances its solubility and bioavailability. These structural attributes are crucial for optimizing the compound's pharmacokinetic profile and ensuring its effective delivery to target tissues.

Recent research has highlighted the potential of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide as a potent inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, studies have shown that this compound exhibits significant activity against kinases, which are key enzymes implicated in signal transduction pathways and cell proliferation. This makes it a valuable lead compound for the development of targeted therapies for cancer and other proliferative disorders.

In addition to its anti-cancer properties, 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that the compound can effectively modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This property suggests that it could be useful in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The safety and efficacy of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide have been evaluated in various preclinical models. Toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. These findings support its potential for further development as a safe and effective therapeutic agent.

Clinical trials are currently underway to assess the safety and efficacy of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide in human subjects. Early results from phase I trials have been promising, with the compound demonstrating favorable pharmacokinetic properties and a favorable safety profile. These trials are expected to provide valuable insights into the potential therapeutic applications of this compound.

In conclusion, 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1021262-53-2) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and drug discovery. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for a variety of diseases.

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